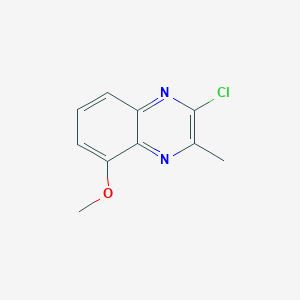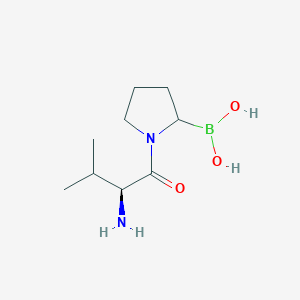
1-(3-Cyanopyridin-2-YL)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyanopyridin-2-YL)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyanopyridin-2-YL)pyrrolidine-2-carboxylic acid typically involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation . The reaction conditions often include the use of specific oxidants and additives to achieve the desired selectivity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyanopyridin-2-YL)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
1-(3-Cyanopyridin-2-YL)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Cyanopyridin-2-YL)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antiproliferative and anticancer effects . The exact molecular targets and pathways involved are still under investigation, but early studies suggest that the compound may interfere with DNA/RNA binding and protein synthesis .
Comparison with Similar Compounds
1-(3-Cyanopyridin-2-YL)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Known for its versatile reactivity and biological activities.
Pyrrolidine-2,5-dione: Used in the synthesis of various bioactive molecules.
Prolinol: Studied for its stereochemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of a pyrrolidine ring and a cyanopyridine moiety, which imparts distinct reactivity and selectivity .
Properties
CAS No. |
1103817-69-1 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-(3-cyanopyridin-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c12-7-8-3-1-5-13-10(8)14-6-2-4-9(14)11(15)16/h1,3,5,9H,2,4,6H2,(H,15,16) |
InChI Key |
XFLCWTHJYCWQHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=C(C=CC=N2)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




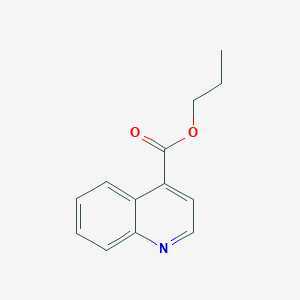

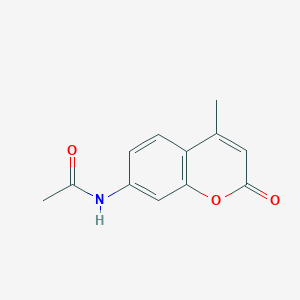
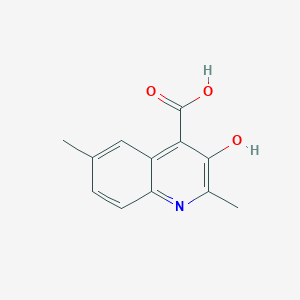
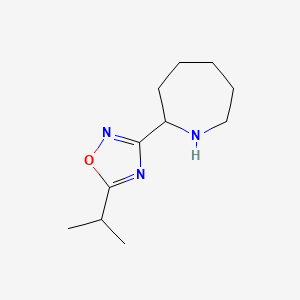
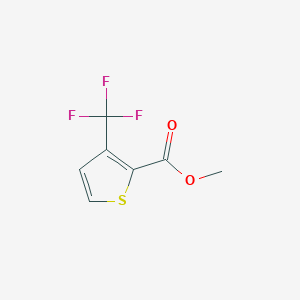
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)

